Ethyl 4-(4-hydroxyphenyl)phenylacetate

Description

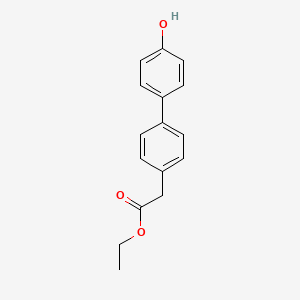

Ethyl 4-(4-hydroxyphenyl)phenylacetate is an aromatic ester characterized by a biphenyl core structure. The compound consists of a phenylacetic acid backbone, where the phenyl ring is substituted at the para-position with a 4-hydroxyphenyl group. The ethyl ester functional group enhances its volatility and solubility in organic solvents, making it relevant in flavoring agents and pharmaceutical intermediates .

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

ethyl 2-[4-(4-hydroxyphenyl)phenyl]acetate |

InChI |

InChI=1S/C16H16O3/c1-2-19-16(18)11-12-3-5-13(6-4-12)14-7-9-15(17)10-8-14/h3-10,17H,2,11H2,1H3 |

InChI Key |

NHMSGXCDWSWJDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular differences between Ethyl 4-(4-hydroxyphenyl)phenylacetate and related esters:

Physicochemical Properties

- Solubility: The biphenyl structure and hydroxyl group in this compound likely improve solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar analogs like Ethyl phenylacetate .

- Volatility : The ethyl ester group reduces melting points (e.g., Ethyl phenylacetate: bp ~265°C; Ethyl 4-hydroxyphenylacetate: bp ~234°C inferred from acid form ), but the biphenyl core may increase boiling points due to higher molecular weight.

- Stability : The hydroxyl group increases susceptibility to oxidation, necessitating storage under inert conditions, as seen in 4-hydroxyphenylacetic acid .

Key Research Findings

- Bioactivity : Hydroxyl and biphenyl groups synergistically enhance interactions with biological targets, as seen in antimicrobial and anticancer analogs .

- Regulatory Compliance : Ethyl phenylacetate meets stringent purity standards (≥98% content, acid value ≤1 ); similar criteria would apply to this compound.

Q & A

Q. What synthetic methodologies are effective for synthesizing Ethyl 4-(4-hydroxyphenyl)phenylacetate, and how does catalyst selection influence reaction efficiency?

- Methodological Answer : this compound can be synthesized via esterification or multicomponent reactions like the Biginelli reaction. For example, grinding 4-hydroxybenzaldehyde, ethyl acetoacetate, urea, and p-TSA (para-toluenesulfonic acid) using a mortar and pestle yields a pyrimidine derivative with 95% efficiency . Catalyst choice significantly impacts yield: Candida antarctica Lipase B achieves 56% conversion for Ethyl 4-hydroxyphenylacetate (a structurally similar ester), while Y. lipolytica shows no activity under the same conditions . Optimizing solvent systems (e.g., water-acetic acid mixtures) and reaction time (15 min for solidification) is critical .

Q. How can researchers characterize the structural and crystallographic properties of this compound derivatives?

- Methodological Answer : X-ray crystallography is essential for determining conformational details. For example, derivatives like ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystallize in the P21/c space group with a twist-boat conformation in the tetrahydropyrimidine ring. Hydrogen-bonding networks (N–H⋯O interactions) stabilize the structure, which can be quantified using bond angles (e.g., C29–N2–C30–C24 = −13.09°) and bond lengths (1.327–1.473 Å) . NMR (e.g., δ 6.66 ppm for aromatic protons) and IR spectroscopy further validate functional groups .

Q. What physicochemical properties (e.g., LogP) are critical for predicting the behavior of this compound in biological systems?

- Methodological Answer : LogP (octanol-water partition coefficient) indicates hydrophobicity, which influences bioavailability. For structurally related compounds like 4-hydroxyphenylacetic acid, LogP = 0.75 at 25°C . Computational tools (e.g., ChemDraw) or experimental methods (shake-flask technique) can determine LogP for this compound, guiding solvent selection for in vitro assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data for this compound synthesis?

- Methodological Answer : Discrepancies in catalyst performance (e.g., Candida antarctica Lipase B vs. Y. lipolytica) may arise from substrate steric hindrance or active-site compatibility. To address this:

- Conduct kinetic studies (e.g., Michaelis-Menten plots) to compare enzyme-substrate affinity.

- Use molecular docking simulations to analyze interactions between the catalyst and phenylacetate moiety.

- Test alternative catalysts (e.g., immobilized lipases) or reaction conditions (e.g., temperature gradients).

Q. What strategies optimize the Biginelli reaction for synthesizing pyrimidine derivatives of this compound?

- Methodological Answer : Key optimizations include:

- Stoichiometric ratios : A 1:1:2 molar ratio of aldehyde, β-ketoester, and urea minimizes byproducts .

- Catalyst loading : p-TSA at 0.002 mol (relative to aldehyde) accelerates cyclocondensation .

- Solvent-free mechanochemical synthesis : Grinding reactants reduces reaction time (<15 min) and improves yield (>95%) .

Q. How do hydrogen-bonding networks in this compound derivatives influence their crystallographic packing and stability?

- Methodological Answer : Intermolecular N–H⋯O hydrogen bonds (e.g., N2→O2, N6→O6) form R22(8) graph-set motifs, creating centrosymmetric dimers . These interactions stabilize the crystal lattice, as seen in the Z = 12 configuration (a rare packing arrangement in P21/c space groups). Thermal analysis (DSC/TGA) can correlate hydrogen-bond strength with melting points (e.g., 509–511 K) .

Data Contradiction Analysis

Q. Why do structurally similar esters exhibit divergent catalytic conversion rates despite identical reaction conditions?

- Analysis : For example, Ethyl 4-hydroxyphenylacetate achieves 56% conversion with Candida antarctica Lipase B, while Ethyl 3-(4-hydroxyphenyl)propanoate shows only 4% . This discrepancy may result from:

- Electronic effects : Electron-withdrawing groups (e.g., hydroxyl) reduce nucleophilicity at the ester carbonyl.

- Steric factors : Bulky substituents near the reaction site hinder enzyme accessibility.

- Substrate specificity : Candida antarctica Lipase B preferentially hydrolyzes phenylacetates over propanoates due to active-site geometry.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.